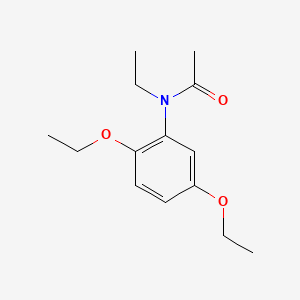
Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- is an organic compound with the molecular formula C12H17NO3 It is a derivative of acetamide, where the hydrogen atoms are replaced by a 2,5-diethoxyphenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- typically involves the reaction of 2,5-diethoxyaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 2,5-diethoxyaniline attacks the carbonyl carbon of ethyl chloroacetate, forming the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenylacetamides.
Scientific Research Applications
Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2,5-dimethoxyphenyl)-
- Acetamide, N-(2,5-dimethoxyphenyl)-2-phenyl-
- Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-
Uniqueness
Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to its dimethoxy analogs, the diethoxy derivative may exhibit different solubility, stability, and interaction with biological targets.
Properties
CAS No. |
68052-09-5 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(2,5-diethoxyphenyl)-N-ethylacetamide |
InChI |
InChI=1S/C14H21NO3/c1-5-15(11(4)16)13-10-12(17-6-2)8-9-14(13)18-7-3/h8-10H,5-7H2,1-4H3 |
InChI Key |
MTUKOVJLVPAXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=CC(=C1)OCC)OCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















